21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S
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Overview
Description
21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S is a derivative of rifamycin, a well-known antibiotic. Rifamycins are a group of antibiotics that are particularly effective against mycobacteria, including the bacteria that cause tuberculosis. This compound is of interest due to its potential enhanced activity and stability compared to other rifamycin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S typically involves multiple steps starting from rifamycin S. The key steps include:
Formylation: Introduction of the formyl group at the 21,23 positions.
Hydroxylation: Introduction of the hydroxyl group at the 2-position.
Methoxylation: Introduction of the methoxy group at the 15-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its antibiotic activity.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s stability and activity.
Substitution: Various substitution reactions can be performed to introduce different functional groups, potentially enhancing its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different rifamycin derivatives with altered antibiotic properties.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other rifamycin derivatives.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Potential use in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S likely involves inhibition of bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the bacteria from synthesizing RNA, ultimately leading to cell death. The specific molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Rifampicin: A well-known rifamycin derivative with broad-spectrum antibiotic activity.
Rifabutin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.
Rifapentine: Used in the treatment of tuberculosis, with a longer half-life than rifampicin.
Uniqueness
21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S may offer enhanced stability and activity compared to these similar compounds, making it a promising candidate for further research and development.
Properties
CAS No. |
172097-94-8 |
---|---|
Molecular Formula |
C39H49NO13 |
Molecular Weight |
739.8 g/mol |
IUPAC Name |
methyl (2Z,4E,6S)-6-[(4S,5R,6R)-6-[(E,2R,3R,4R,5S)-3-acetyloxy-7-[(2S)-7-amino-5-hydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-2-yl]oxy-5-methoxy-4-methylhept-6-en-2-yl]-5-methyl-1,3-dioxan-4-yl]-2-methylhepta-2,4-dienoate |
InChI |
InChI=1S/C39H49NO13/c1-18(12-11-13-19(2)38(46)48-10)33-22(5)34(50-17-49-33)23(6)35(52-24(7)41)20(3)27(47-9)14-15-51-39(8)37(45)30-28-26(42)16-25(40)32(44)29(28)31(43)21(4)36(30)53-39/h11-16,18,20,22-23,27,33-35,43H,17,40H2,1-10H3/b12-11+,15-14+,19-13-/t18-,20+,22+,23+,27-,33-,34+,35+,39-/m0/s1 |
InChI Key |
DSENJKTYHISXOX-CXCQMCIVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OCO[C@H]1[C@@H](C)[C@@H]([C@H](C)[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)N)O)C)C)OC)OC(=O)C)[C@@H](C)/C=C/C=C(/C)\C(=O)OC |
Canonical SMILES |
CC1C(OCOC1C(C)C(C(C)C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)N)O)C)C)OC)OC(=O)C)C(C)C=CC=C(C)C(=O)OC |
Origin of Product |
United States |
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